

# Pharmacological Profile of Phenocoll: A Technical Guide

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## Compound of Interest

Compound Name: *Phenocoll*

Cat. No.: *B093605*

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## Abstract

**Phenocoll**, chemically identified as 2-amino-N-(4-ethoxyphenyl)acetamide, is a historical antipyretic and analgesic agent that emerged in the late 19th century. As a derivative of p-aminophenol, it belongs to the same class of compounds as phenacetin and acetaminophen. This technical guide provides a comprehensive overview of the pharmacological profile of **Phenocoll**, based on available historical and contextual scientific information. The document covers its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic uses, with a focus on its antipyretic properties. Due to the historical nature of the compound, modern quantitative data is limited; however, this guide endeavors to present the available information in a structured and technically detailed manner, including inferred experimental protocols and signaling pathways consistent with the pharmacology of its class.

## Introduction

**Phenocoll**, and its more commonly used salt form **Phenocoll hydrochloride**, was introduced as a therapeutic agent in an era of significant advances in synthetic medicinal chemistry.<sup>[1]</sup> It was developed as an alternative to other early antipyretics like acetanilide and phenacetin, with the aim of providing similar efficacy in reducing fever and alleviating pain, but with a more favorable safety profile. **Phenocoll** is structurally related to phenacetin, with the key difference being the presence of an amino group in the acetyl moiety. This modification was intended to increase its solubility and potentially alter its metabolic pathway.

# Physicochemical Properties

A summary of the key physicochemical properties of **Phenocoll** and its hydrochloride salt is presented in Table 1.

Property	Value	Source
Chemical Name	2-amino-N-(4-ethoxyphenyl)acetamide	PubChem
Synonyms	Phenocoll, Glycocol-p-phenetidin	PubChem
Molecular Formula	C10H14N2O2	PubChem
Molecular Weight	194.23 g/mol	PubChem
CAS Number	103-97-9	PubChem
Salt Form	Phenocoll Hydrochloride	PubChem
Molecular Formula (HCl)	C10H15ClN2O2	PubChem
Molecular Weight (HCl)	230.69 g/mol	PubChem
CAS Number (HCl)	539-10-6	PubChem

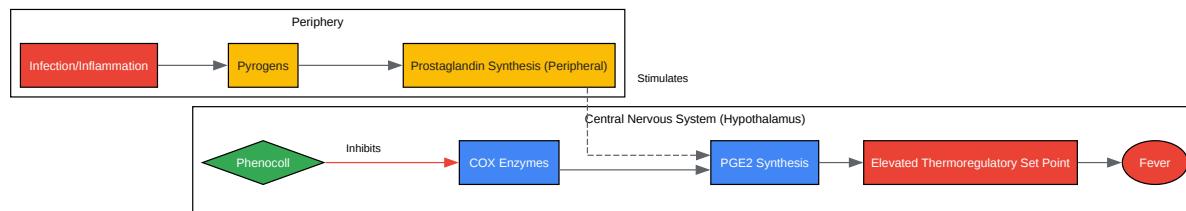
## Pharmacodynamics

### Mechanism of Action

While specific molecular studies on **Phenocoll** are scarce, its mechanism of action can be inferred from its structural similarity to other p-aminophenol derivatives, such as acetaminophen. The primary antipyretic and analgesic effects of this class of compounds are attributed to the inhibition of prostaglandin synthesis within the central nervous system (CNS).

Fever is initiated by pyrogens, which trigger the release of prostaglandins, particularly Prostaglandin E2 (PGE2), in the hypothalamus. PGE2 then elevates the hypothalamic set point for body temperature. **Phenocoll**, like its analogues, is believed to cross the blood-brain barrier and inhibit the activity of cyclooxygenase (COX) enzymes in the brain, thereby reducing the synthesis of PGE2 and resetting the thermostat to a lower temperature.

It is hypothesized that **Phenocoll** is a weak inhibitor of COX enzymes in peripheral tissues, which would explain its limited anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs).



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**Figure 1:** Postulated signaling pathway for the antipyretic action of **Phenocoll**.

## Pharmacokinetics

Detailed pharmacokinetic parameters for **Phenocoll**, such as absorption, distribution, metabolism, and excretion rates, are not well-documented in modern literature. However, based on the properties of related compounds, a general profile can be outlined.

- Absorption: As it was administered orally, **Phenocoll** was likely absorbed from the gastrointestinal tract. The hydrochloride salt form would have enhanced its solubility in aqueous environments, potentially facilitating absorption.
- Distribution: Following absorption, **Phenocoll** would have been distributed throughout the body via the systemic circulation. Its ability to exert a central antipyretic effect indicates that it could cross the blood-brain barrier.
- Metabolism: The metabolism of **Phenocoll** likely occurred in the liver. A probable metabolic pathway would involve N-deacetylation to form p-phenetidine, which could then undergo further transformations. It is the metabolism of related compounds to reactive intermediates that has been associated with toxicity, such as methemoglobinemia and nephrotoxicity.

- Excretion: The metabolites of **Phenocoll** were likely excreted by the kidneys in the urine.

## Therapeutic Uses and Dosage

Historical accounts indicate that **Phenocoll** was primarily used as an antipyretic to reduce fever in various infectious diseases. There is a specific mention of its use in the treatment of malaria. [2] It was also employed for its analgesic properties to relieve mild to moderate pain.

The typical dosage of **Phenocoll** hydrochloride, as documented in historical medical literature, ranged from 0.5 to 1.0 grams, administered orally.

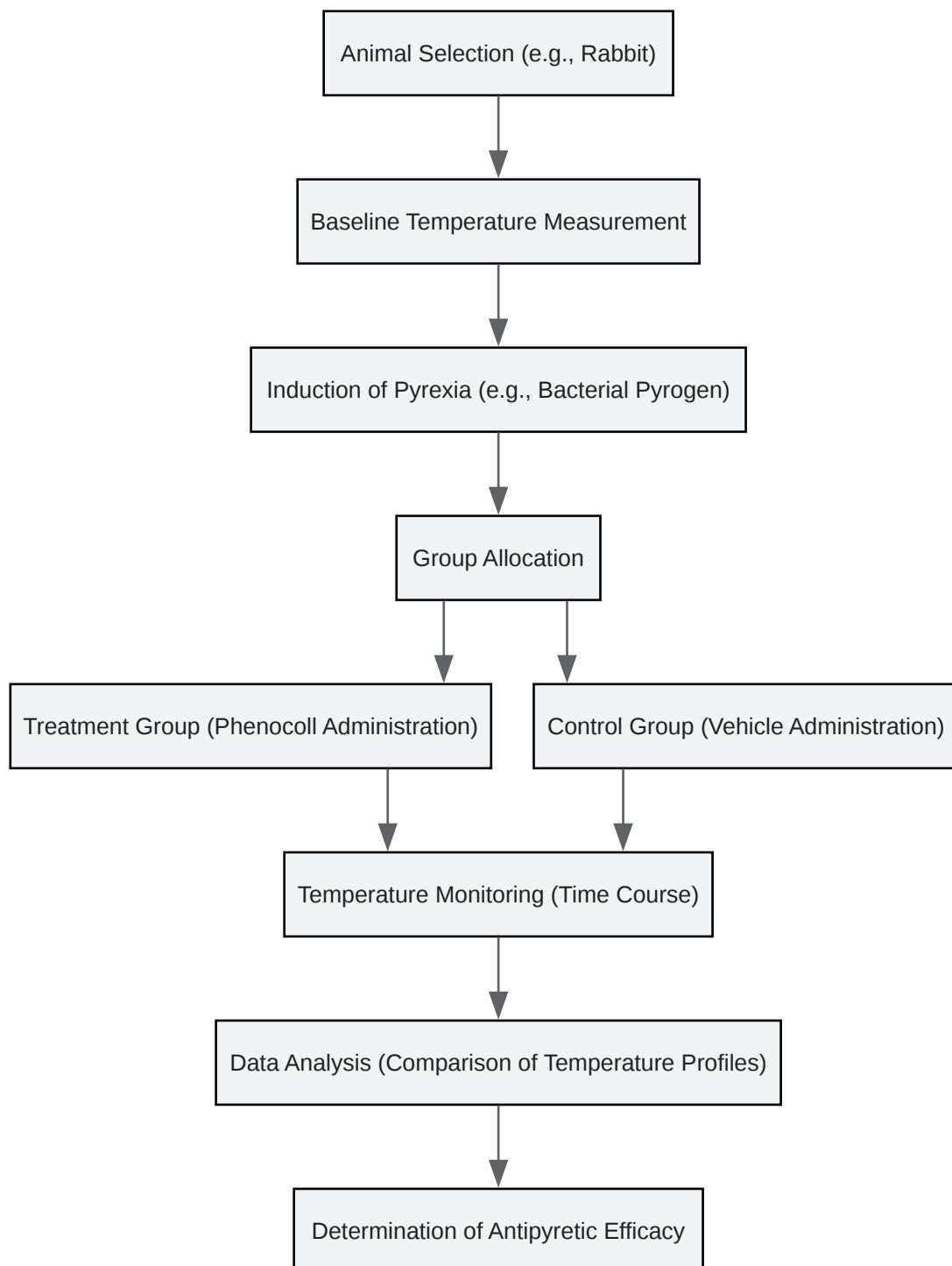
## Experimental Protocols

Specific experimental protocols for the evaluation of **Phenocoll** are not readily available in contemporary scientific databases. However, based on the pharmacological practices of the late 19th and early 20th centuries, the following experimental designs would have been plausible for assessing its antipyretic activity.

### In Vivo Model of Pyrexia

- Objective: To determine the fever-reducing efficacy of **Phenocoll**.
- Animal Model: Rabbits or dogs were commonly used in this era.
- Procedure:
  - Baseline rectal temperature of the animals would be recorded.
  - Fever would be induced by the subcutaneous injection of a pyrogenic substance, such as a bacterial suspension (e.g., *E. coli*) or a purified bacterial pyrogen.
  - Once a stable febrile state was achieved (a significant rise in body temperature), a solution of **Phenocoll** hydrochloride would be administered orally or via gavage.
  - Rectal temperature would be monitored at regular intervals (e.g., every 30-60 minutes) for several hours post-administration.

- A control group of animals would receive a vehicle (e.g., water) to account for the natural course of the induced fever.
- Endpoint: The primary endpoint would be the reduction in rectal temperature over time compared to the control group.



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**Figure 2:** A plausible experimental workflow for evaluating the antipyretic activity of **Phenocoll**.

## Safety and Toxicology

Like other p-aminophenol derivatives of its time, such as phenacetin, concerns about the toxicity of **Phenocoll** likely contributed to its decline in use. The potential for adverse effects, including methemoglobinemia and nephrotoxicity, would have been a significant consideration. These toxicities are often linked to the formation of reactive metabolites.

## Conclusion

**Phenocoll** represents an important chapter in the historical development of antipyretic and analgesic drugs. While it has been superseded by more modern and safer alternatives like acetaminophen and NSAIDs, an understanding of its pharmacological profile provides valuable insights into the structure-activity relationships of p-aminophenol derivatives. The lack of detailed, modern quantitative data underscores the challenges in retrospectively evaluating historical pharmaceutical agents. Future research into historical medical and chemical archives may yet uncover more specific details about the pharmacological properties of **Phenocoll**.

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## References

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